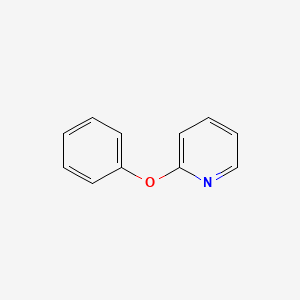

2-Phenoxypyridine

Description

The exact mass of the compound 2-Phenoxypyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85906. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Phenoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAAWTRWNWSLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197300 | |

| Record name | Phenyl 2-pyridyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4783-68-0 | |

| Record name | 2-Phenoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4783-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl 2-pyridyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004783680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4783-68-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl 2-pyridyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 2-pyridyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties, Structure, and Applications of 2-Phenoxypyridine

Introduction

2-Phenoxypyridine is a versatile heterocyclic compound that belongs to the diaryl ether family. Its unique structure, which integrates an electron-deficient pyridine ring with an electron-rich phenyl ring through a flexible ether linkage, imparts a distinct profile of reactivity and functionality. This duality makes it a valuable scaffold and building block in various fields, most notably in medicinal chemistry and materials science. As a core component in the design of novel bioactive molecules, understanding the fundamental properties, synthesis, and reactivity of 2-phenoxypyridine is paramount for researchers and drug development professionals. This guide provides a comprehensive technical overview of its chemical properties, structural features, spectroscopic signature, synthesis protocols, and key applications, with a focus on delivering field-proven insights and methodologies.

Molecular Structure and Physicochemical Properties

1.1. Structural Elucidation

The structure of 2-phenoxypyridine, systematically named phenyl 2-pyridyl ether, consists of a pyridine ring substituted at the C2 position with a phenoxy group. The ether oxygen atom acts as a bridge, connecting the two aromatic systems. This linkage allows for considerable rotational freedom, resulting in a non-planar preferred conformation. The lone pairs on the ether oxygen can participate in resonance with the phenyl ring, while the electronegative nitrogen atom in the pyridine ring acts as an electron-withdrawing group, influencing the electronic distribution across the molecule.

Caption: 2D structure of 2-phenoxypyridine.

1.2. Physicochemical Data

The key physical and chemical properties of 2-phenoxypyridine are summarized in the table below. These values are essential for predicting its behavior in chemical reactions, for purification, and for computational modeling studies.

| Property | Value | Reference(s) |

| CAS Number | 4783-68-0 | [1] |

| Molecular Formula | C₁₁H₉NO | [1] |

| Molecular Weight | 171.19 g/mol | [1] |

| Appearance | Crystalline powder | [2] |

| Melting Point | 46-48 °C | [3] |

| Boiling Point | 277-277.5 °C | [3] |

| Density (Predicted) | 1.117 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.59 ± 0.12 | [3] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 2 | [1] |

| IUPAC Name | 2-phenoxypyridine | [1] |

| Synonyms | Phenyl 2-pyridyl ether | [1] |

Spectroscopic Characterization

Authenticating the structure of 2-phenoxypyridine relies on a combination of standard spectroscopic techniques.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 2-phenoxypyridine. The proton (¹H) and carbon (¹³C) NMR spectra show distinct signals for both the pyridine and phenyl rings.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |

| ¹H NMR | 8.10 - 8.20 | m | H at C6 (pyridine) | [4] |

| 7.60 - 7.75 | m | H at C4 (pyridine) | [4] | |

| 7.35 - 7.45 | m | H at C2', C6' (phenyl) | [4] | |

| 7.15 - 7.25 | m | H at C4' (phenyl) | [4] | |

| 7.05 - 7.15 | m | H at C3', C5' (phenyl) | [4] | |

| 6.90 - 7.00 | m | H at C3, C5 (pyridine) | [4] | |

| ¹³C NMR | 163.9 | s | C2 (pyridine) | [5] |

| 154.4 | s | C1' (phenyl) | [5] | |

| 147.8 | s | C6 (pyridine) | [5] | |

| 139.5 | s | C4 (pyridine) | [5] | |

| 129.5 | s | C3', C5' (phenyl) | [5] | |

| 124.5 | s | C4' (phenyl) | [5] | |

| 121.1 | s | C2', C6' (phenyl) | [5] | |

| 118.9 | s | C5 (pyridine) | [5] | |

| 111.6 | s | C3 (pyridine) | [5] |

Note: Exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of 2-phenoxypyridine is characterized by several key absorption bands:

-

~3050 cm⁻¹: Aromatic C-H stretching vibrations.

-

~1580-1600 cm⁻¹: Aromatic C=C ring stretching vibrations for both pyridine and phenyl rings.

-

~1240 cm⁻¹: Asymmetric C-O-C (aryl ether) stretching, which is a highly characteristic peak.

-

~1100 cm⁻¹: Symmetric C-O-C stretching.

2.3. Mass Spectrometry (MS)

In mass spectrometry, 2-phenoxypyridine typically shows a prominent molecular ion peak [M]⁺ at m/z = 171, corresponding to its molecular weight.[1] Common fragmentation patterns involve cleavage of the ether bond.

Synthesis of 2-Phenoxypyridine

The formation of the C-O ether bond between the pyridine and phenyl rings can be achieved through several synthetic strategies, ranging from classical high-temperature methods to modern, milder protocols.

3.1. Modern Approach: Aryne-Mediated Synthesis

A highly efficient and mild synthesis utilizes aryne chemistry.[4] This approach is favored for its high yields and environmentally benign nature, as it avoids the use of transition metal catalysts and harsh conditions.

Causality and Rationale: This method generates a highly reactive benzyne intermediate in situ from a stable precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. The pyridin-2(1H)-one tautomer of 2-hydroxypyridine acts as the nucleophile, attacking the aryne intermediate to form the desired product. The use of cesium fluoride (CsF) as a fluoride source is critical for generating the aryne under mild, room-temperature conditions.

Caption: Workflow for the aryne-mediated synthesis of 2-phenoxypyridine.

Experimental Protocol:

-

Setup: To an oven-dried flask, add pyridin-2(1H)-one (1.0 equiv).

-

Reagent Addition: Add acetonitrile as the solvent, followed by 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv).

-

Initiation: Add cesium fluoride (3.0 equiv) to the stirred solution at room temperature.

-

Reaction: Allow the mixture to stir at room temperature for approximately 4 hours, monitoring progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add water to the residue and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure 2-phenoxypyridine.[4]

3.2. Classical Approach: Ullmann Condensation

The Ullmann condensation is a classical method for forming diaryl ethers, involving the copper-catalyzed reaction between an aryl halide and a phenol.[6]

Causality and Rationale: This reaction typically requires a copper catalyst (often in stoichiometric amounts in older procedures) to facilitate the coupling between the phenoxide nucleophile and the 2-halopyridine electrophile.[7][8] The primary drawback of the traditional Ullmann reaction is the need for high temperatures (often >200 °C) and high-boiling polar solvents, which can limit its functional group tolerance and overall applicability.[6] Modern variations have been developed with specialized ligands to enable the reaction under milder conditions.

Caption: General scheme for the Ullmann ether synthesis.

Chemical Reactivity and Applications

4.1. Reactivity Profile

The reactivity of 2-phenoxypyridine is governed by its constituent rings.

-

Pyridine Ring: The nitrogen atom is basic and can be protonated or alkylated. The ring is generally resistant to electrophilic aromatic substitution but is susceptible to nucleophilic attack, particularly when activated.

-

Phenyl Ring: The phenoxy group is an ortho-, para-director for electrophilic aromatic substitution. The reactivity can be modulated by the electron-withdrawing effect of the 2-pyridyl ether moiety.

-

Coordination Chemistry: The pyridine nitrogen serves as a Lewis base, making 2-phenoxypyridine a potential monodentate ligand for transition metals, analogous to other pyridine-based ligands.[9]

4.2. Core Application in Drug Discovery: P2Y₁ Receptor Antagonists

A significant application of the 2-phenoxypyridine scaffold is in the development of antithrombotic agents. Specifically, it has been used as a core structure for a novel class of P2Y₁ receptor antagonists.[10]

Biological Context: The P2Y₁ receptor is a G protein-coupled receptor found on platelets. Its activation by adenosine diphosphate (ADP) is a critical step in initiating platelet aggregation, which leads to thrombus (blood clot) formation. Antagonizing this receptor is a promising therapeutic strategy for preventing arterial thrombosis with a potentially lower bleeding risk compared to other antiplatelet agents.[10]

Researchers discovered that a 2-(phenoxypyridine)-3-phenylurea chemotype effectively inhibited ADP-mediated platelet aggregation. Optimization of this series led to potent and efficacious P2Y₁ antagonists.[10]

Caption: Role of the 2-phenoxypyridine core in P2Y₁ antagonist design.

Toxicology and Safety Handling

While 2-phenoxypyridine is a valuable laboratory chemical, appropriate safety measures must be observed during its handling.

-

Acute Toxicity: Specific, comprehensive toxicological data for 2-phenoxypyridine is limited. The Safety Data Sheet (SDS) often indicates "no data available" for acute oral, dermal, and inhalation toxicity.

-

Handling Precautions: As a standard practice for all chemical reagents, handling should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

In case of Exposure:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.

-

Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Conclusion

2-Phenoxypyridine is a compound of significant interest due to its unique structural and electronic properties. It serves as a privileged scaffold in medicinal chemistry, exemplified by its successful incorporation into potent P2Y₁ receptor antagonists for antithrombotic therapy. The development of mild and efficient synthetic routes, such as those employing aryne chemistry, has made this versatile building block more accessible for further exploration. Its well-defined spectroscopic signature allows for unambiguous characterization, ensuring reliability in complex synthetic sequences. For researchers and professionals in drug discovery, 2-phenoxypyridine represents a valuable tool with proven potential for the development of novel therapeutics.

References

-

Zilla, M. K., Mahajan, S., Khajuria, R., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(7), 4165-4173. [Link]

-

Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78510, 2-Phenoxypyridine. Retrieved from [Link]

-

MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(9), 1126. [Link]

-

PubChem. (n.d.). 2-(2-Phenoxyphenoxy)pyridine. Retrieved from [Link]

-

TSI Journals. (2025). Iron(II) Coordination Complexes with PPh2Py and DPEphos Ligands. Inorganic Chemistry: An Indian Journal. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Current Organic Chemistry, 17(10), 1015-1056. [Link]

-

PubChem. (n.d.). 2-Phenylpyridine. Retrieved from [Link]

-

HeW, J., et al. (2013). Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists. Journal of Medicinal Chemistry, 56(6), 2717-2735. [Link]

-

PubMed Central (PMC). (2019). 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

ResearchGate. (n.d.). The observed coordination modes of other ligands. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hexoxyphenanthro[9,10-b]pyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Phenoxypyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (2023). Transition metal pyridine complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzopyrano[4,3-b]pyridine Synthesis via Copper-Catalyzed Oxidative Reaction. Retrieved from [Link]

-

Scite.ai. (n.d.). Copper(II)‐Catalyzed Synthesis of Quinoxalines From β ‐Alkyl Nitroolefins and o ‐Phenylenediamines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. The Journal of Organic Chemistry, 77(20), 9407-9412. [Link]

-

MDPI. (2020). Expanded Ligands Based upon Iron(II) Coordination Compounds of Asymmetrical Bis(terpyridine) Domains. Molecules, 25(23), 5752. [Link]

-

ResearchGate. (n.d.). Copper(II)‐Catalyzed Synthesis of Quinoxalines From β‐Alkyl Nitroolefins and o‐Phenylenediamines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities. Inorganics, 8(12), 69. [Link]

-

SpectraBase. (n.d.). 2-Phenoxypyridine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

DailyMed. (n.d.). phenazopyridine hcl 100mg tablet. Retrieved from [Link]

Sources

- 1. 2-Phenoxypyridine | C11H9NO | CID 78510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 9. Chemicals [chemicals.thermofisher.cn]

- 10. 2-PHENOXYPYRIDINE - Safety Data Sheet [chemicalbook.com]

The Synthetic Chemist's Guide to 2-Phenoxypyridine Derivatives: A Technical Whitepaper

Introduction: The Rising Prominence of the 2-Phenoxypyridine Scaffold

The 2-phenoxypyridine moiety is a privileged scaffold in modern medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between the electron-deficient pyridine ring and the electron-rich phenoxy group, impart a range of desirable pharmacological and photophysical properties. Consequently, derivatives of 2-phenoxypyridine are found at the core of numerous bioactive molecules, including antitumor agents, herbicides, and promising new therapeutic candidates.[1] The efficient and selective synthesis of these derivatives is, therefore, a critical endeavor for researchers and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the principal synthetic methodologies for constructing the 2-phenoxypyridine core. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights into experimental design and optimization. This document is structured to empower the practicing chemist with the knowledge to not only replicate established protocols but also to rationally select and adapt these methods for the synthesis of novel derivatives.

Core Synthetic Strategies: A Comparative Overview

The formation of the C-O bond between a pyridine ring and a phenol is the cornerstone of 2-phenoxypyridine synthesis. Several powerful synthetic transformations have been developed to achieve this, each with its own set of advantages and limitations. The choice of method often depends on factors such as substrate scope, functional group tolerance, reaction conditions, and scalability. In this guide, we will focus on four primary strategies:

-

Nucleophilic Aromatic Substitution (SNAr)

-

Ullmann Condensation

-

Buchwald-Hartwig C-O Coupling

-

Aryne-Mediated Synthesis

The following sections will provide a detailed examination of each of these methods, including step-by-step experimental protocols, mechanistic discussions, and comparative data.

Methodology 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental and often direct approach for the synthesis of 2-phenoxypyridine derivatives. The electron-withdrawing nature of the pyridine nitrogen atom activates the C-2 and C-4 positions towards nucleophilic attack, making them susceptible to substitution of a suitable leaving group, typically a halide.[2]

Mechanistic Rationale and Experimental Causality

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A phenoxide nucleophile attacks the electron-deficient C-2 position of a 2-halopyridine, forming a high-energy anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The subsequent elimination of the halide leaving group restores the aromaticity and yields the 2-phenoxypyridine product.

The choice of the leaving group is critical. Fluorine is an excellent leaving group for SNAr on pyridines, often providing higher reactivity and yields compared to chlorine or bromine.[3] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The reaction is typically carried out in the presence of a base to deprotonate the phenol, generating the more nucleophilic phenoxide.

Diagram 1: SNAr Workflow for 2-Phenoxypyridine Synthesis

Caption: A generalized workflow for the SNAr synthesis of 2-phenoxypyridine.

Experimental Protocol: SNAr Synthesis of 2-Phenoxypyridine

This protocol is a representative procedure for the SNAr reaction between a 2-halopyridine and a phenol.

Materials:

-

2-Fluoropyridine (1.0 eq)

-

Substituted Phenol (1.2 eq)

-

Potassium Carbonate (K2CO3), anhydrous (2.0 eq)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.2 eq) and anhydrous DMF.

-

Stir the mixture at room temperature until the phenol is completely dissolved.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 30 minutes to facilitate the formation of the potassium phenoxide.

-

To the heated suspension, add 2-fluoropyridine (1.0 eq) dropwise via a syringe.

-

Maintain the reaction at 100-120 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenoxypyridine derivative.

Self-Validating System:

-

TLC Monitoring: The disappearance of the starting 2-fluoropyridine and the appearance of a new, typically less polar, product spot confirms the reaction is proceeding.

-

Aqueous Work-up: The precipitation of the product upon addition to water is a good indicator of successful product formation, as the starting materials are generally more water-soluble.

-

Spectroscopic Analysis: 1H NMR spectroscopy should show the characteristic signals for both the pyridine and phenyl rings, with coupling patterns consistent with a 2-substituted pyridine. Mass spectrometry will confirm the molecular weight of the product.

Methodology 2: Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed method for the formation of diaryl ethers and has been widely applied to the synthesis of 2-phenoxypyridine derivatives.[4] While traditional Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols have significantly improved the reaction's efficiency and substrate scope through the use of ligands and more effective copper sources.

Mechanistic Rationale and Experimental Causality

The mechanism of the Ullmann condensation is complex and still a subject of some debate, but it is generally accepted to involve copper(I) species. The reaction is believed to proceed through the following key steps:

-

Formation of a Copper(I) Phenoxide: The phenol reacts with a base and a copper(I) salt to form a copper(I) phenoxide complex.

-

Oxidative Addition: The 2-halopyridine undergoes oxidative addition to the copper(I) phenoxide, forming a transient copper(III) intermediate.

-

Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the C-O bond of the 2-phenoxypyridine product and regenerate a copper(I) species, which can re-enter the catalytic cycle.

The choice of ligand is crucial in modern Ullmann condensations. Ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can stabilize the copper catalyst, increase its solubility, and facilitate the oxidative addition and reductive elimination steps, often allowing the reaction to proceed at lower temperatures and with lower catalyst loadings.[5]

Diagram 2: Catalytic Cycle of the Ullmann Condensation

Caption: A simplified catalytic cycle for the Ullmann condensation.

Experimental Protocol: Ullmann Synthesis of 2-Phenoxypyridine

This protocol is a modern, ligand-assisted Ullmann condensation for the synthesis of 2-phenoxypyridine derivatives.[5]

Materials:

-

2-Bromopyridine (1.0 eq)

-

Substituted Phenol (1.2 eq)

-

Copper(I) Iodide (CuI) (10 mol%)

-

1,10-Phenanthroline (20 mol%)

-

Cesium Carbonate (Cs2CO3) (2.0 eq)

-

Toluene, anhydrous

Procedure:

-

To an oven-dried Schlenk tube, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs2CO3 (2.0 eq).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add the substituted phenol (1.2 eq), 2-bromopyridine (1.0 eq), and anhydrous toluene via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 110-130 °C with vigorous stirring.

-

Monitor the reaction progress by GC-MS or TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the copper salts, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Self-Validating System:

-

Color Change: The reaction mixture often changes color as the copper complexes form and react, which can be an indicator of reaction progress.

-

Insolubles: The presence of inorganic salts (CsBr) and the copper catalyst as a heterogeneous mixture is expected. Complete consumption of starting materials as monitored by an appropriate analytical technique (GC-MS or TLC) is the primary validation.

-

Work-up and Purification: The filtration step to remove copper is crucial. Incomplete removal can lead to product degradation and inaccurate yields. Successful purification via chromatography and subsequent characterization by NMR and mass spectrometry validates the synthesis.

Methodology 3: Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the formation of C-O bonds, providing a powerful and versatile alternative to the Ullmann condensation.[6][7] This method often proceeds under milder conditions and with a broader substrate scope, particularly for electronically diverse and sterically hindered substrates.

Mechanistic Rationale and Experimental Causality

The catalytic cycle of the Buchwald-Hartwig C-O coupling is analogous to that of the C-N coupling and involves a Pd(0)/Pd(II) cycle:

-

Oxidative Addition: A Pd(0) complex, typically bearing bulky, electron-rich phosphine ligands, undergoes oxidative addition to the 2-halopyridine to form a Pd(II) intermediate.

-

Ligand Exchange/Alkoxide Formation: The halide on the Pd(II) complex is displaced by a phenoxide, which is generated in situ by the reaction of the phenol with a base.

-

Reductive Elimination: The resulting Pd(II) aryloxide complex undergoes reductive elimination to form the 2-phenoxypyridine product and regenerate the Pd(0) catalyst.

The choice of ligand is paramount to the success of the Buchwald-Hartwig C-O coupling. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos, RuPhos), are essential to promote the oxidative addition and, critically, the reductive elimination step, which is often the rate-limiting step. The choice of base is also important, with strong, non-nucleophilic bases like sodium tert-butoxide or cesium carbonate being commonly employed.

Diagram 3: Catalytic Cycle of the Buchwald-Hartwig C-O Coupling

Caption: A simplified catalytic cycle for the Buchwald-Hartwig C-O coupling.

Experimental Protocol: Buchwald-Hartwig Synthesis of 2-Phenoxypyridine

This protocol is a general procedure for the Buchwald-Hartwig C-O coupling of a 2-halopyridine with a phenol.[8]

Materials:

-

2-Chloropyridine (1.0 eq)

-

Substituted Phenol (1.2 eq)

-

Palladium(II) Acetate (Pd(OAc)2) (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-Butoxide (NaOtBu) (1.4 eq)

-

Toluene, anhydrous

Procedure:

-

To an oven-dried Schlenk tube, add Pd(OAc)2 (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

-

Add the substituted phenol (1.2 eq).

-

Add anhydrous toluene, followed by 2-chloropyridine (1.0 eq) via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction by GC-MS or TLC until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short plug of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Self-Validating System:

-

Inert Atmosphere: The reaction is sensitive to air, and maintaining an inert atmosphere is crucial for catalyst activity. A failed reaction under otherwise correct conditions may indicate an issue with the inert atmosphere.

-

Ligand and Base: The use of a bulky phosphine ligand and a strong, non-nucleophilic base is essential. The absence of product formation often points to an issue with one of these components.

-

Purification: The filtration through silica gel helps to remove the palladium catalyst and inorganic salts. Successful purification and characterization confirm the identity and purity of the product.

Methodology 4: Aryne-Mediated Synthesis

A more recent and highly efficient method for the synthesis of 2-phenoxypyridine derivatives involves the use of in situ generated arynes.[9][10] This metal-free approach often proceeds under mild, room temperature conditions and offers a distinct advantage in terms of functional group tolerance and the avoidance of transition metal contamination.

Mechanistic Rationale and Experimental Causality

This method relies on the generation of a highly reactive benzyne intermediate from a suitable precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. The benzyne is then trapped by a pyridin-2(1H)-one nucleophile.

-

Aryne Formation: A fluoride source, such as cesium fluoride (CsF), attacks the silicon atom of the aryne precursor, leading to the elimination of the triflate group and the formation of the benzyne intermediate.

-

Nucleophilic Attack: The oxygen atom of the pyridin-2(1H)-one tautomer acts as a nucleophile and attacks one of the sp-hybridized carbons of the benzyne.

-

Protonation: The resulting aryl anion is protonated during the work-up to yield the final 2-phenoxypyridine product.

The choice of the aryne precursor and the fluoride source is key to the success of this reaction. The 2-(trimethylsilyl)phenyl trifluoromethanesulfonate precursor is particularly effective as it generates benzyne under mild conditions. Cesium fluoride is an efficient fluoride source for this transformation. The reaction is typically carried out in a polar aprotic solvent like acetonitrile.

Diagram 4: Aryne-Mediated Synthesis of 2-Phenoxypyridine

Caption: The reaction pathway for the aryne-mediated synthesis of 2-phenoxypyridine.

Experimental Protocol: Aryne-Mediated Synthesis of 2-Phenoxypyridine

This protocol is based on the work of Zilla et al. and provides a mild and efficient route to 2-phenoxypyridine derivatives.[10]

Materials:

-

4,6-Diphenylpyridin-2(1H)-one (1.0 eq, 0.24 mmol)

-

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 eq, 0.29 mmol)

-

Cesium Fluoride (CsF) (3.0 eq, 0.72 mmol)

-

Acetonitrile (ACN), anhydrous

Procedure:

-

To a stirred solution of 4,6-diphenylpyridin-2(1H)-one (1.0 eq) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 eq) in anhydrous acetonitrile, add cesium fluoride (3.0 eq) at room temperature.

-

Stir the mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

To the resulting residue, add water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-phenoxypyridine derivative.

Self-Validating System:

-

Moisture Sensitivity: The reaction is sensitive to moisture, which can quench the aryne intermediate. The use of anhydrous solvent and proper handling techniques is crucial. A low yield may indicate the presence of water.

-

Fluoride Source: The quality and dryness of the cesium fluoride are important for the efficient generation of benzyne.

-

Stoichiometry: The stoichiometry of the aryne precursor and the fluoride source is critical for optimal results.

Comparative Data and Substrate Scope

| Synthesis Method | Typical Reactants | Catalyst/Reagent | Temperature | Time | Yield Range | Key Advantages | Key Limitations |

| SNAr | 2-Fluoropyridine, Phenol | Base (e.g., K2CO3) | 80-120 °C | 2-12 h | 60-95% | Metal-free, simple, cost-effective. | Requires activated (halo)pyridines, can have limited substrate scope. |

| Ullmann Condensation | 2-Bromopyridine, Phenol | CuI / Ligand (e.g., phenanthroline) | 110-130 °C | 12-24 h | 70-90% | Good for a range of substrates. | Often requires high temperatures, potential for metal contamination. |

| Buchwald-Hartwig | 2-Chloropyridine, Phenol | Pd(OAc)2 / Ligand (e.g., XPhos) | 100 °C | 4-18 h | 75-98% | Excellent functional group tolerance, milder conditions than Ullmann. | Expensive catalysts and ligands, requires inert atmosphere. |

| Aryne-Mediated | Pyridin-2(1H)-one, Aryne Precursor | CsF | Room Temp. | 4 h | 80-95% | Metal-free, very mild conditions, rapid. | Requires specific pyridinone and aryne precursors. |

Conclusion and Future Outlook

The synthesis of 2-phenoxypyridine derivatives is a well-developed field with several robust and reliable methods at the disposal of the synthetic chemist. The choice of the optimal synthetic route depends on a careful consideration of the specific target molecule, available starting materials, and desired reaction scale.

-

Nucleophilic aromatic substitution remains a straightforward and cost-effective method for many applications, particularly when activated 2-halopyridines are readily available.

-

The Ullmann condensation , especially in its modern, ligand-assisted form, offers a reliable and broadly applicable approach.

-

The Buchwald-Hartwig C-O coupling stands out for its exceptional functional group tolerance and generally milder conditions, making it a powerful tool for the synthesis of complex molecules.

-

Aryne-mediated synthesis is an exciting, metal-free alternative that provides rapid access to 2-phenoxypyridine derivatives under remarkably mild conditions.

Future developments in this field will likely focus on the discovery of even more efficient and sustainable catalytic systems, the expansion of substrate scope to include more challenging coupling partners, and the development of novel synthetic strategies that offer complementary reactivity. The continued importance of the 2-phenoxypyridine scaffold in drug discovery and materials science ensures that the pursuit of innovative synthetic methods will remain a vibrant and impactful area of research.

References

- Terrier, F. (2013).

-

Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents. (2018). PubMed. [Link]

-

Zilla, M. K., Mahajan, S., Khajuria, R., Gupta, V. K., Kapoor, K. K., & Ali, A. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(6), 3477–3483. [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC. [Link]

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

-

Zilla, M. K., Mahajan, S., Khajuria, R., Gupta, V. K., Kapoor, K. K., & Ali, A. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(6), 3477–3483. [Link]

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

-

(PDF) An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. (2021). ResearchGate. [Link]

-

Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ResearchGate. [Link]

-

Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. (2022). OSTI.GOV. [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). UCL. [Link]

-

Substrate scope in Buchwald‐Hartwig coupling. Reaction condition: 12 a... (n.d.). ResearchGate. [Link]

-

General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. (2024). Organic Chemistry Portal. [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2023). ChemRxiv. [Link]

-

(PDF) Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. (2006). ResearchGate. [Link]

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2012). PMC. [Link]

-

Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d. (n.d.). ResearchGate. [Link]

-

The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2005). ResearchGate. [Link]

-

Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. (2023). PMC. [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2023). ResearchGate. [Link]

-

A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. (2010). PubMed. [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. (2009). NIH. [Link]

-

The Ullmann type homocoupling reactions of halopyridines and side products. (n.d.). ResearchGate. [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2023). MDPI. [Link]

-

Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). PMC. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The 2-Phenoxypyridine Scaffold - A Versatile Moiety in Modern Drug Discovery

An In-depth Technical Guide to the Biological Mechanisms of the 2-Phenoxypyridine Scaffold

In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The 2-phenoxypyridine moiety has emerged as one such versatile scaffold. While research on the standalone 2-phenoxypyridine molecule is limited, its incorporation into more complex structures has yielded derivatives with significant and diverse biological activities. This guide provides an in-depth exploration of the mechanisms of action of these derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The core strength of the 2-phenoxypyridine scaffold lies in its structural features: a pyridine ring linked to a phenyl group via an ether bond. This arrangement allows for a wide range of chemical modifications, enabling the fine-tuning of steric and electronic properties to achieve desired interactions with specific biological targets. This guide will focus on two key therapeutic areas where 2-phenoxypyridine derivatives have shown considerable promise: antithrombotic therapy and oncology.

Part 1: Antithrombotic Potential via P2Y1 Receptor Antagonism

The P2Y1 receptor, a G protein-coupled receptor, plays a pivotal role in adenosine diphosphate (ADP)-driven platelet activation and aggregation, a critical process in thrombosis.[1][2] Consequently, antagonism of this receptor is a promising strategy for the development of novel antithrombotic agents.

Mechanism of Action: Inhibition of Platelet Aggregation

Derivatives of 2-phenoxypyridine, specifically those belonging to the 2-(phenoxypyridine)-3-phenylurea chemotype, have been identified as potent antagonists of the P2Y1 receptor.[1][2] These compounds competitively block the binding of ADP to the P2Y1 receptor on platelets. This inhibition prevents the conformational changes in the receptor that are necessary to activate the associated Gq protein. The downstream signaling cascade, which involves phospholipase C activation and subsequent calcium mobilization, is thereby attenuated, leading to a reduction in platelet aggregation.

One notable example is the compound 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-4-(trifluoromethoxy)phenylurea, which has demonstrated significant efficacy in preclinical models of arterial thrombosis.[1][2]

Quantitative Data: Efficacy of a Lead P2Y1 Antagonist

| Compound | Assay | Result | Significance |

| 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-4-(trifluoromethoxy)phenylurea | Rat Arterial Thrombosis Model | 68 ± 7% reduction in thrombus weight | Demonstrates potent antithrombotic activity in vivo.[1][2] |

| 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-4-(trifluoromethoxy)phenylurea | Rat Bleeding Time Models | 3.3- and 3.1-fold prolongation | Suggests a manageable bleeding risk profile compared to some other antithrombotic agents.[1][2] |

Signaling Pathway: P2Y1 Receptor-Mediated Platelet Activation and its Inhibition

Caption: Inhibition of ADP-induced platelet aggregation by a 2-phenoxypyridine derivative.

Experimental Protocol: In Vitro Platelet Aggregation Assay

This protocol describes a standard light transmission aggregometry (LTA) method to assess the inhibitory effect of a 2-phenoxypyridine derivative on ADP-induced platelet aggregation.

1. Preparation of Platelet-Rich Plasma (PRP): a. Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate. b. Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP. c. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes. PPP is used to set the 100% aggregation baseline.

2. Aggregation Measurement: a. Pre-warm PRP and PPP samples to 37°C. b. Place a cuvette with PRP in the aggregometer and establish a baseline reading. c. Add the 2-phenoxypyridine derivative (test compound) at various concentrations or vehicle control to the PRP and incubate for 5 minutes. d. Induce platelet aggregation by adding a submaximal concentration of ADP. e. Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.

3. Data Analysis: a. Calculate the percentage of aggregation for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration at which 50% of aggregation is inhibited).

Part 2: Anticancer Applications of 2-Phenoxypyridine Derivatives

The 2-phenoxypyridine scaffold has also been integral to the development of novel anticancer agents that function through diverse mechanisms, including kinase inhibition and the induction of apoptosis.

Mechanism of Action: Dual VEGFR-2/c-Met Kinase Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met are receptor tyrosine kinases that play crucial roles in tumor angiogenesis, proliferation, and metastasis.[3][4] The simultaneous inhibition of both these pathways is an attractive strategy to overcome resistance to single-target therapies.

Certain 4-phenoxy-pyridine/pyrimidine derivatives have been designed and synthesized as dual inhibitors of VEGFR-2 and c-Met.[3][4] These compounds typically bind to the ATP-binding pocket of the kinase domain of both receptors, preventing the phosphorylation and activation of downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways. This dual inhibition leads to a potent anti-proliferative and pro-apoptotic effect in cancer cells.

Quantitative Data: In Vitro Activity of a Lead Dual Inhibitor (Compound 23k)

| Target/Cell Line | Assay | IC50 Value (μM) | Significance |

| VEGFR-2 | Kinase Assay | 1.05 | Potent inhibition of a key angiogenic receptor.[3][4] |

| c-Met | Kinase Assay | 1.43 | Potent inhibition of a key receptor in tumor metastasis and proliferation.[3][4] |

| A549 (Lung Cancer) | Cell Proliferation | 2.16 ± 0.19 | Effective against lung cancer cells.[3][4] |

| MCF-7 (Breast Cancer) | Cell Proliferation | 9.13 ± 0.65 | Active against breast cancer cells.[3][4] |

| HepG2 (Liver Cancer) | Cell Proliferation | 20.15 ± 2.64 | Demonstrates activity in liver cancer cells.[3][4] |

| Ovcar-3 (Ovarian Cancer) | Cell Proliferation | 9.65 ± 0.51 | Shows efficacy in ovarian cancer cells.[3][4] |

Signaling Pathway: Inhibition of VEGFR-2 and c-Met Pathways

Caption: Dual inhibition of VEGFR-2 and c-Met signaling by a 4-phenoxy-pyridine derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the IC50 of a compound against a specific kinase.

1. Reagents and Materials: a. Recombinant human VEGFR-2 and c-Met kinase. b. Kinase-specific substrate peptide. c. ATP (Adenosine triphosphate). d. Test compound (2-phenoxypyridine derivative). e. Kinase assay buffer. f. Detection reagent (e.g., ADP-Glo™ Kinase Assay).

2. Assay Procedure: a. Prepare serial dilutions of the test compound in the assay buffer. b. In a 96-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity. f. Read the luminescence or fluorescence on a plate reader.

3. Data Analysis: a. Convert the raw data to percentage of kinase activity relative to a vehicle control. b. Plot the percentage of inhibition against the log of the compound concentration. c. Use a non-linear regression model to fit the data and calculate the IC50 value.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Other derivatives, such as 2-(2-(phenoxy)pyridin-3-yl)quinazolin-4(3H)-one compounds, have demonstrated anticancer activity through mechanisms that include the induction of apoptosis and cell cycle arrest.[5] Studies on these compounds have shown that they can:

-

Inhibit cancer cell migration and motility: This is crucial for preventing metastasis.

-

Induce apoptosis: These compounds can trigger programmed cell death, leading to the elimination of cancer cells. This is often observed through morphological changes characteristic of apoptosis.

-

Cause cell cycle arrest: Some derivatives can block cancer cells at specific phases of the cell cycle, such as the G2/M phase, preventing them from dividing.[5]

Experimental Workflow: Assessing Anticancer Activity

Caption: A typical workflow for evaluating the in vitro anticancer effects of a novel compound.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding: a. Culture cancer cells in appropriate media until they reach 80-90% confluency. b. Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. c. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

2. Compound Treatment: a. Prepare serial dilutions of the 2-phenoxypyridine derivative in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control. c. Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

4. Formazan Solubilization and Measurement: a. Remove the medium containing MTT. b. Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. c. Shake the plate gently for 15 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Conclusion: A Scaffold with a Promising Future

The 2-phenoxypyridine scaffold has proven to be a highly valuable framework in the design of novel therapeutic agents. Its derivatives have demonstrated potent and specific mechanisms of action against key targets in thrombosis and oncology. The ability to act as P2Y1 receptor antagonists highlights their potential in cardiovascular medicine, while the dual inhibition of VEGFR-2 and c-Met, along with the induction of apoptosis, underscores their promise in the fight against cancer.

For researchers and drug development professionals, the 2-phenoxypyridine moiety represents a fertile ground for further exploration. The synthesis of new derivatives and the continued investigation into their biological activities are likely to uncover even more therapeutic applications. The detailed protocols and mechanistic insights provided in this guide serve as a foundation for these future endeavors, ensuring a rigorous and scientifically sound approach to unlocking the full potential of this remarkable chemical scaffold.

References

-

Synthesis and Evaluation of Biological Properties of 2-(2-(Phenoxy)pyridin-3-yl)quinazolin-4(3H)-one Derivatives. (2018). ResearchGate. [Link]

-

Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists. (2013). PubMed. [Link]

-

Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists. (2013). ACS Publications. [Link]

-

Drug-like Antagonists of P2Y Receptor Subtypes: An Update. (2020). PubMed Central. [Link]

-

Design, Synthesis and Biological Evaluation of 4-Phenoxy- Pyridine/Pyrimidine Derivatives as Dual VEGFR-2/c-Met Inhibitors. (2022). RSC Publishing. [Link]

-

Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. (2022). New Journal of Chemistry (RSC Publishing). [Link]

Sources

- 1. Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Phenoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the spectroscopic characterization of 2-phenoxypyridine, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are designed to offer not just data, but a deeper understanding of the principles and methodologies that underpin the structural elucidation of this compound. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting each as a self-validating system for the unambiguous identification and characterization of 2-phenoxypyridine.

Molecular Structure of 2-Phenoxypyridine

To facilitate the discussion of the spectroscopic data, the molecular structure of 2-phenoxypyridine with the numbering scheme used for NMR assignments is presented below.

Caption: Molecular structure and atom numbering of 2-phenoxypyridine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For 2-phenoxypyridine, both ¹H and ¹³C NMR provide critical information about the electronic environment of the individual atoms within the pyridine and phenyl rings.

¹H NMR Spectroscopy

Expertise & Experience: Understanding the Chemical Shifts

The ¹H NMR spectrum of 2-phenoxypyridine is characterized by distinct signals for the protons on the pyridine and phenyl rings. The chemical shifts are influenced by the electronegativity of the nitrogen atom in the pyridine ring and the oxygen atom of the ether linkage. The nitrogen atom deshields the adjacent protons (H6 and H3), shifting them downfield.[1][2] The phenoxy group, being electron-donating through resonance but electron-withdrawing through induction, also modulates the chemical shifts of the pyridine protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of 2-phenoxypyridine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or CCl₄) in a 5 mm NMR tube.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard 90° pulse sequence.

-

Set the spectral width to cover the aromatic region (typically 0-10 ppm).

-

Ensure a sufficient relaxation delay (1-2 seconds) for quantitative integration.[3]

-

Data Presentation: ¹H NMR of 2-Phenoxypyridine

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.15 | Doublet of doublets | ~4.9, 1.9 | 1H | H6 |

| ~7.65 | Triplet of doublets | ~7.8, 1.9 | 1H | H4 |

| ~7.40 | Triplet | ~7.9 | 2H | H3', H5' |

| ~7.20 | Triplet | ~7.4 | 1H | H4' |

| ~7.10 | Doublet | ~7.8 | 2H | H2', H6' |

| ~6.95 | Doublet of doublets | ~7.8, 4.9 | 1H | H5 |

| ~6.85 | Doublet | ~7.8 | 1H | H3 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.

Trustworthiness: Spectral Interpretation

The assignment of the protons is based on their chemical shifts, multiplicities, and coupling constants.

-

H6: This proton is the most downfield in the pyridine ring due to its proximity to the electronegative nitrogen atom. It appears as a doublet of doublets due to coupling with H5 (ortho coupling) and H4 (meta coupling).

-

H4: This proton is also deshielded and appears as a triplet of doublets due to coupling with H3 and H5 (ortho coupling) and H6 (para coupling).

-

H5: This proton is the most upfield of the pyridine protons and appears as a doublet of doublets, coupled to H4 and H6.

-

H3: This proton is shielded relative to H4 and H6 and is coupled to H4, appearing as a doublet.

-

Phenyl Protons (H2'/H6', H3'/H5', H4'): These protons exhibit a typical pattern for a monosubstituted benzene ring. The ortho protons (H2'/H6') are the most downfield of the phenyl protons, followed by the meta (H3'/H5') and para (H4') protons.

¹³C NMR Spectroscopy

Expertise & Experience: Deciphering the Carbon Skeleton

The ¹³C NMR spectrum provides information on the carbon framework of 2-phenoxypyridine. The chemical shifts are influenced by the same electronic effects as in the ¹H NMR spectrum. The carbon attached to the nitrogen (C2 and C6) and the oxygen (C2 and C1') are significantly deshielded.[1]

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Spectrometer Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Presentation: ¹³C NMR of 2-Phenoxypyridine

| Chemical Shift (δ, ppm) | Assignment |

| ~163.5 | C2 |

| ~154.0 | C1' |

| ~147.5 | C6 |

| ~139.0 | C4 |

| ~129.5 | C3', C5' |

| ~124.0 | C4' |

| ~121.0 | C2', C6' |

| ~118.5 | C5 |

| ~111.0 | C3 |

Note: These are approximate chemical shifts and can vary with the solvent and instrument.[4]

Trustworthiness: Spectral Interpretation

-

C2 and C1': These carbons are the most deshielded due to their direct attachment to the electronegative oxygen and nitrogen atoms.

-

C6 and C4: These pyridine carbons are also significantly downfield due to the influence of the nitrogen atom.

-

Phenyl Carbons: The chemical shifts of the phenyl carbons are in the expected aromatic region.

-

C3 and C5: These pyridine carbons are the most shielded within the pyridine ring.

Part 2: Infrared (IR) Spectroscopy

Expertise & Experience: Probing Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5] For 2-phenoxypyridine, the key functional groups are the aromatic C-H bonds, the C=C and C=N bonds of the aromatic rings, and the C-O-C ether linkage.[6]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of 2-phenoxypyridine with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Thin Film: If the sample is a liquid or a low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

ATR: For Attenuated Total Reflectance (ATR)-IR, place the sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Place the sample in the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum should be recorded and subtracted from the sample spectrum.

-

Data Presentation: IR Absorption Bands of 2-Phenoxypyridine

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Strong | Aromatic C=C and C=N stretch |

| 1250-1200 | Strong | Aryl-O-C asymmetric stretch |

| 1100-1000 | Strong | Aryl-O-C symmetric stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bend |

Trustworthiness: Spectral Interpretation

-

Aromatic C-H Stretch: The presence of bands in the 3100-3000 cm⁻¹ region confirms the aromatic nature of the molecule.

-

Aromatic Ring Vibrations: The strong absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the stretching vibrations of the C=C and C=N bonds within the pyridine and phenyl rings.

-

Ether Linkage: The most diagnostic peaks for the ether functionality are the strong C-O stretching bands. For an aryl-alkyl ether, two distinct bands are expected: an asymmetric stretch at a higher wavenumber (around 1250 cm⁻¹) and a symmetric stretch at a lower wavenumber (around 1050 cm⁻¹).[7][8] The presence of these two strong bands is a key indicator of the phenoxy group.

-

Aromatic C-H Bending: The strong absorptions in the fingerprint region (900-675 cm⁻¹) are due to the out-of-plane bending of the aromatic C-H bonds and can sometimes be used to infer the substitution pattern of the rings.

Part 3: Mass Spectrometry (MS)

Expertise & Experience: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.[9] This information is crucial for confirming the molecular formula and gaining insights into the molecule's structure and stability. The molecular weight of 2-phenoxypyridine (C₁₁H₉NO) is 171.19 g/mol .[10]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique for small, volatile molecules and often leads to extensive fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Data Presentation: Mass Spectrum of 2-Phenoxypyridine

| m/z | Relative Intensity | Proposed Fragment |

| 171 | High | [M]⁺ (Molecular Ion) |

| 170 | Moderate | [M-H]⁺ |

| 143 | Moderate | [M-CO]⁺ |

| 93 | Low | [C₆H₅O]⁺ |

| 78 | Moderate | [C₅H₄N]⁺ |

| 77 | High | [C₆H₅]⁺ |

| 51 | Moderate | [C₄H₃]⁺ |

Note: The relative intensities can vary depending on the ionization method and energy.[10][11]

Trustworthiness: Fragmentation Pathway

The fragmentation of 2-phenoxypyridine in an EI mass spectrometer can be rationalized by several key bond cleavages. The molecular ion ([M]⁺) is typically observed with high intensity.

Sources

- 1. benchchem.com [benchchem.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. benchchem.com [benchchem.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 7. IR spectrum: Ethers [quimicaorganica.org]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. mdpi.com [mdpi.com]

- 10. 2-Phenoxypyridine | C11H9NO | CID 78510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the In Vitro Biological Activity of 2-Phenoxypyridine and Its Analogs

This guide provides a comprehensive technical overview of the diverse in vitro biological activities exhibited by 2-phenoxypyridine and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the anticancer, antimicrobial, and anti-inflammatory potential of this promising class of compounds. We will explore the underlying mechanisms of action, detail robust experimental protocols for their evaluation, and present key structure-activity relationship (SAR) insights to guide future discovery and development efforts.

Anticancer Activity: Targeting Key Oncogenic Pathways

The 2-phenoxypyridine scaffold has emerged as a privileged structure in the design of novel anticancer agents. Analogs have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines, including those of the lung, breast, colon, and prostate.[1][2] The primary mechanism of action for many of these compounds involves the inhibition of critical protein kinases that drive tumor growth, proliferation, and angiogenesis.[3][4]

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A significant body of research has focused on the development of 2-phenoxypyridine derivatives as inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.[4][5][6] These RTKs are often dysregulated in cancer, leading to uncontrolled cell growth, survival, and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.

The binding of growth factors like VEGF and Hepatocyte Growth Factor (HGF) to their respective receptors, VEGFR-2 and c-Met, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and RAS/MAPK pathways, which ultimately promote cell proliferation, survival, migration, and angiogenesis. 2-phenoxypyridine-based inhibitors are typically designed to compete with ATP for binding to the kinase domain, thereby blocking autophosphorylation and abrogating downstream signaling.

Caption: Simplified VEGFR-2 and c-Met signaling pathways and the point of inhibition by 2-phenoxypyridine analogs.

Quantitative Analysis of In Vitro Anticancer Activity

The cytotoxic and antiproliferative activities of 2-phenoxypyridine analogs are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| 2-phenoxypyridine derivative z8 | A549 (Lung) | 12.47 ± 2.86 | [2] |

| Gefitinib (Control) | A549 (Lung) | 17.37 ± 6.01 | [2] |

| 2-phenoxypyridine derivative 7n | K562 (Leukemia) | 7.39 ± 1.51 | [2] |

| 2-phenoxypyridine derivative 7n | A549 (Lung) | 7.36 | [2] |

| 2-phenoxypyridine derivative 7n | PC-3 (Prostate) | 7.73 | [2] |

| 4-phenoxypyridine derivative 23w | HT-29 (Colon) | 0.65 | [5] |

| 4-phenoxypyridine derivative 23w | H460 (Lung) | 0.94 | [5] |

| 4-phenoxypyridine derivative 23w | A549 (Lung) | 1.57 | [5] |

| Foretinib (Control) | c-Met Kinase | 2.53 nM | [5] |

| 4-phenoxypyridine derivative 23w | c-Met Kinase | 1.91 nM | [5] |

| 4-phenoxypyridine derivative 23k | VEGFR-2 Kinase | 1.05 | [4][6] |

| 4-phenoxypyridine derivative 23k | c-Met Kinase | 1.43 | [4][6] |

| 4-phenoxypyridine derivative 23k | A549 (Lung) | 2.16 ± 0.19 | [4][6] |

| Sorafenib (Control) | A549 (Lung) | - | [4][6] |

| Spiro-pyridine derivative 7 | Caco-2 (Colorectal) | 7.83 ± 0.50 | [7] |

| Doxorubicin (Control) | Caco-2 (Colorectal) | 12.49 ± 1.10 | [7] |

| Spiro-pyridine derivative 7 | EGFR Kinase | 0.124 ± 0.009 | [7] |

| Spiro-pyridine derivative 7 | VEGFR-2 Kinase | 0.221 ± 0.009 | [7] |

Experimental Protocols for Anticancer Activity Assessment

This protocol outlines the steps for determining the IC50 values of test compounds using the MTT assay.[5][8][9][10]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

2-phenoxypyridine analogs (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

This protocol describes a general method for assessing the in vitro inhibitory activity of compounds against VEGFR-2 and c-Met kinases.[11][12][13][14][15][16][17][18][19][20]

Materials:

-

Recombinant human VEGFR-2 or c-Met kinase

-

Kinase buffer

-

ATP

-

Specific substrate (e.g., poly(Glu,Tyr) 4:1)

-

Test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White opaque 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare a master mix containing kinase buffer, substrate, and ATP.

-

Assay Setup: Add the test compound and the kinase to the wells of the 96-well plate.

-

Kinase Reaction: Initiate the reaction by adding the master mix to each well. Incubate at 30°C for 1 hour.

-

Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

The induction of apoptosis and cell cycle arrest are common mechanisms of action for anticancer drugs. These can be assessed by flow cytometry using propidium iodide (PI) and Annexin V staining.[2][3][4][7][21][22][23][24][25][26]

Caption: Experimental workflow for apoptosis and cell cycle analysis.

Antimicrobial Activity: A New Frontier

While the primary focus has been on anticancer applications, emerging evidence suggests that 2-phenoxypyridine derivatives also possess antimicrobial properties.[13][14][23][27][28][29] This dual activity makes them particularly interesting candidates for further investigation, especially in the context of infections in immunocompromised cancer patients.

Spectrum of Activity

Studies have reported the activity of 2-phenoxypyridine analogs against a range of pathogenic microorganisms, including:

-

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

-

Fungi: Candida albicans, Aspergillus niger

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.